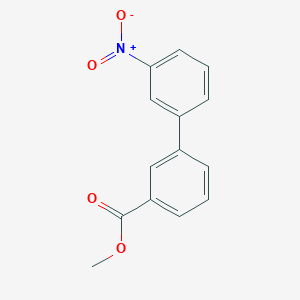

Methyl 3-(3-nitrophenyl)benzoate

Descripción general

Descripción

Methyl 3-(3-nitrophenyl)benzoate is a chemical compound with the CAS Number: 149506-24-1 . Its molecular weight is 257.25 and its IUPAC name is methyl 3’-nitro [1,1’-biphenyl]-3-carboxylate .

Synthesis Analysis

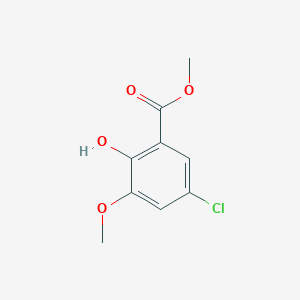

The synthesis of Methyl 3-(3-nitrophenyl)benzoate involves the nitration of methyl benzoate . The nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .Molecular Structure Analysis

The molecular structure of Methyl 3-(3-nitrophenyl)benzoate is represented by the InChI Code: 1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3 .Physical And Chemical Properties Analysis

Methyl 3-(3-nitrophenyl)benzoate has a molecular weight of 181.15 g/mol . It has a XLogP3 of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Biocatalytic Hydrolysis

- Scientific Field: Biochemistry

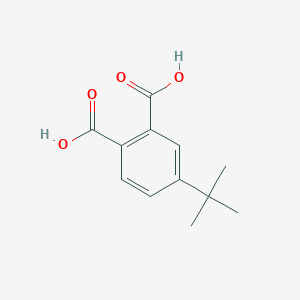

- Application Summary: Methyl 3-(3-nitrophenyl)benzoate is used in the study of catalytic mechanisms of enzymes like trypsin, lipase, and nattokinase . The study involves the use of the Hammett linear free-energy relationship (LFER) to compare the electronic effects of various para-substitutions on ester hydrolysis .

- Methods of Application: A class of nitrophenyl benzoate esters with electron-withdrawing and electron-donating para-substituents are synthesized and subjected to enzymatic hydrolysis. The kinetic data is obtained by spectroscopically tracking the release of 4-nitrophenol, a compound that forms upon hydrolysis .

- Results or Outcomes: The study suggests that the hydrolysis reaction, when catalyzed by either of the three enzymes, exhibited a change in the rate-determining step. It also observed relative differences in enzymatic sensitivity to substrate electronic effects and enzymatic ability to stabilize charged intermediates .

Indirect Radiofluorination of Biomolecules

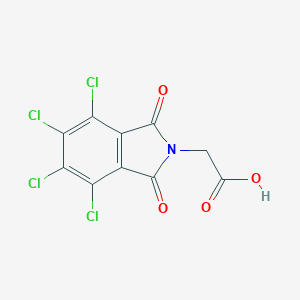

- Scientific Field: Medicinal Chemistry

- Application Summary: Methyl 3-(3-nitrophenyl)benzoate is used in the preparation of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step .

- Methods of Application: The study involves the use of 4-nitrophenyl (PNP) activated esters to prepare 18 F-labelled acylation synthons in one step. A comparative study of PNP activated esters and the commonly utilised 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions is conducted .

- Results or Outcomes: The study demonstrates the superiority of PNP esters under direct radiofluorination conditions with favourable acylation kinetics .

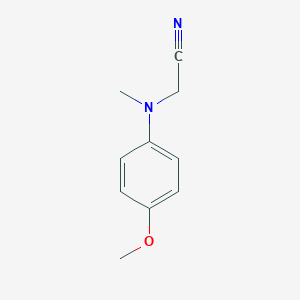

Preparation of Iodoarene

- Scientific Field: Organic Chemistry

- Application Summary: Methyl 3-nitrobenzoate is used in the preparation of iodoarene .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Propiedades

IUPAC Name |

methyl 3-(3-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWSOKNZNVBULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470954 | |

| Record name | Methyl 3-(3-nitrophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-nitrophenyl)benzoate | |

CAS RN |

149506-24-1 | |

| Record name | Methyl 3-(3-nitrophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.